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Compound of Interest

Compound Name: 1-(2-Butylphenyl)-3-propylurea
Cat. No.: B5405931
Get Quote

Executive Summary & Chemical Identity

1-(2-butylphenyl)-3-propylurea represents a specific subclass of

-disubstituted ureas, a scaffold widely utilized in medicinal chemistry for kinase inhibition (e.g.,
Sorafenib analogs) and in agrochemistry as herbicides (inhibition of Photosystem II).

The structural integrity of this molecule relies on the precise arrangement of three distinct
domains:

e The Urea Core: Arigid linker capable of dual hydrogen bonding.
e The Aliphatic Chain: A propyl group providing lipophilicity and steric flexibility.

e The Aromatic Anchor: An ortho-substituted phenyl ring. The "2-butyl" designation implies an
n-butyl chain at the ortho position, introducing significant steric bulk that influences the
planarity and binding kinetics of the urea moiety.

This guide provides a rigorous analytical framework to validate the synthesis, purity, and
conformational identity of this compound, distinguishing it from common regioisomers (e.g.,
para-butyl) and structural analogs.
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Chemical Profile

Property

Specification

IUPAC Name

1-(2-butylphenyl)-3-propylurea

Molecular Formula

Molecular Weight

234.34 g/mol

Core Pharmacophore

Di-substituted Urea (

)

Key Challenge

Distinguishing ortho-substitution patterns and
validating the linearity of the butyl chain via
NMR.

Analytical Workflow Strategy

To ensure scientific integrity, the characterization process must follow a subtractive logic—

eliminating potential impurities (symmetrical ureas, unreacted isocyanates) before confirming

the target structure.
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Figure 1: Step-wise analytical workflow for the isolation and validation of asymmetric urea

derivatives.

Spectroscopic Characterization Protocols
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR is the primary tool for distinguishing the ortho-substitution pattern. The proximity of the
butyl group to the urea linkage creates a unique shielding environment for the aromatic protons
and the urea NH protons.

Protocol: 1H NMR (400 MHz, DMSO-d6)

Solvent Choice: DMSO-d6 is preferred over CDCI3 to minimize proton exchange of the urea
NH groups, allowing for the observation of distinct doublets/singlets.

Expected Spectral Assignments:
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Critical Validation Step (2D NMR): To confirm the "2-butyl" (ortho) position versus "4-butyl"
(para):

e COSY: Look for the coupling network of the aromatic ring. An ortho-substituted ring will show
a continuous 4-proton spin system (

). A para-substituted ring would show two distinct doublets (AA'BB' system).

o NOESY: Strong NOE correlation between the Urea-NH (Ar) and the Benzylic-CH2 indicates
the butyl group is ortho to the nitrogen.

B. Infrared Spectroscopy (FTIR)

IR is essential for determining the hydrogen-bonding state (monomer vs. aggregate) which
dictates solubility and bioavailability.

e Amide | (C=0J1] Stretch): 1630-1660 cm~1. A lower frequency indicates strong
intermolecular hydrogen bonding (urea "tapes”).
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e Amide Il (N-H Bend): 1550-1570 cm~*. Diagnostic for secondary amides.

e N-H Stretch: 3300-3350 cm~1. A sharp peak implies free NH; a broad band implies
aggregation.

e Aromatic C=C: 1590-1600 cm~*. Confirms the phenyl ring.[2][3]

C. Mass Spectrometry (HRMS-ESI)

« lonization: Electrospray lonization (Positive Mode).
e Target lon:

m/z.

e Fragmentation Logic:
o Ureas typically cleave at the C-N bond.
o Expect fragments corresponding to the propyl isocyanate loss (

) or 2-butylaniline ion.
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Figure 2: Primary fragmentation pathway expected in ESI-MS analysis.

Synthesis & Impurity Profiling
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Context: This compound is typically synthesized by reacting 2-butylaniline with propyl
isocyanate (or conversely, 2-butylphenyl isocyanate with propylamine).

Common Impurities:

o Symmetrical Ureas: If water is present, isocyanates hydrolyze to amines, which react with
remaining isocyanate to form 1,3-bis(2-butylphenyl)urea (highly insoluble solid).

o Detection: High melting point (>200°C) and a single set of aromatic signals in NMR.
e Unreacted Aniline:
o Detection: Broad singlet around 3.5-4.5 ppm (NH2) in NMR; distinct amine odor.

Purification Protocol: Recrystallization from Ethanol/Water (9:1) is the standard for alkyl-aryl
ureas. The symmetrical urea usually precipitates first (less soluble), allowing the asymmetric
target to be crystallized from the filtrate upon cooling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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